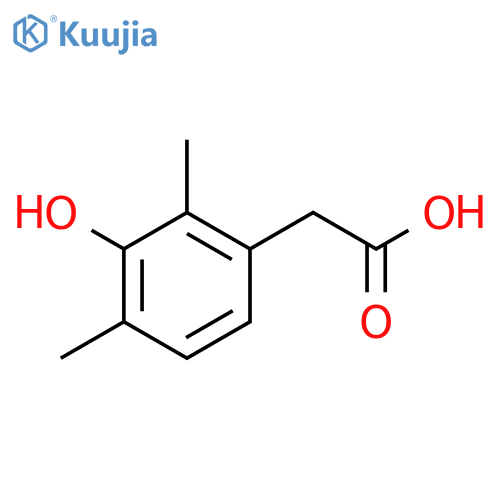Cas no 21354-71-2 (2,4-Dimethyl-3-hydroxyphenylacetic acid)

21354-71-2 structure
商品名:2,4-Dimethyl-3-hydroxyphenylacetic acid
CAS番号:21354-71-2
MF:C10H12O3
メガワット:180.200483322144
CID:5004807
2,4-Dimethyl-3-hydroxyphenylacetic acid 化学的及び物理的性質
名前と識別子
-
- 2,4-Dimethyl-3-hydroxyphenylacetic acid
-
- インチ: 1S/C10H12O3/c1-6-3-4-8(5-9(11)12)7(2)10(6)13/h3-4,13H,5H2,1-2H3,(H,11,12)
- InChIKey: MEKADJCCWNRNBX-UHFFFAOYSA-N
- ほほえんだ: OC1=C(C)C=CC(CC(=O)O)=C1C
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 191
- トポロジー分子極性表面積: 57.5
- 疎水性パラメータ計算基準値(XlogP): 1.8
2,4-Dimethyl-3-hydroxyphenylacetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010009718-250mg |
2,4-Dimethyl-3-hydroxyphenylacetic acid |
21354-71-2 | 97% | 250mg |
$470.40 | 2023-09-02 | |
| Alichem | A010009718-500mg |
2,4-Dimethyl-3-hydroxyphenylacetic acid |
21354-71-2 | 97% | 500mg |
$815.00 | 2023-09-02 | |
| Alichem | A010009718-1g |
2,4-Dimethyl-3-hydroxyphenylacetic acid |
21354-71-2 | 97% | 1g |
$1549.60 | 2023-09-02 |
2,4-Dimethyl-3-hydroxyphenylacetic acid 関連文献
-
Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
21354-71-2 (2,4-Dimethyl-3-hydroxyphenylacetic acid) 関連製品
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
